2-[(E)-2-(furan-2-yl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-[(E)-2-(furan-2-yl)ethenyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one is a complex organic compound characterized by its unique structure, which includes a furan ring, an ethenyl group, and a benzothiolo oxazinone core
Preparation Methods
The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the furan-2-yl ethenyl intermediate, which is then subjected to cyclization reactions to form the benzothiolo oxazinone core. The reaction conditions often include the use of acidic or basic catalysts, and the process may require specific temperature and pressure controls to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
2-[(E)-2-(furan-2-yl)ethenyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use as an antitumor agent due to its ability to inhibit the growth of certain cancer cell lines
Mechanism of Action
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds include:
(E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones: These compounds also feature a furan-2-yl ethenyl group but differ in their core structure, which is based on a triazine ring.
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives: These compounds share the furan-2-yl ethenyl group but have a different core structure involving a substituted phenyl ring.
The uniqueness of 2-[(E)-2-(furan-2-yl)ethenyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one lies in its benzothiolo oxazinone core, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16-14-11-5-1-2-6-12(11)21-15(14)17-13(20-16)8-7-10-4-3-9-19-10/h3-4,7-9H,1-2,5-6H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIISPHPCMICRX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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